molecular formula C7H2F2IN B3016462 2,4-Difluoro-5-iodobenzonitrile CAS No. 1803837-32-2

2,4-Difluoro-5-iodobenzonitrile

Cat. No.: B3016462
CAS No.: 1803837-32-2
M. Wt: 265.001
InChI Key: NDMVOHMOJJWBGH-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-iodobenzonitrile is an organic compound with the chemical formula C7H2F2IN. It is a versatile small molecule scaffold used in various chemical syntheses and applications. The compound is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzonitrile core. This unique combination of halogens imparts distinct chemical properties to the molecule, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-iodobenzonitrile typically involves halogen exchange or diazotization reactions. One common method is the iodination of 2,4-difluorobenzonitrile using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst such as cuprous iodide and under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-iodobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: The molecule can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different fluorinated aromatic compounds .

Scientific Research Applications

2,4-Difluoro-5-iodobenzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates and therapeutic agents.

    Industry: The molecule is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-iodobenzonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms enhances the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor functions, and other cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2,4-Dichloro-5-iodobenzonitrile: Contains chlorine atoms instead of fluorine, resulting in different chemical properties and reactivity.

    2,4-Difluoro-5-bromobenzonitrile: Bromine atom instead of iodine, leading to variations in reactivity and applications.

Uniqueness

2,4-Difluoro-5-iodobenzonitrile is unique due to the combination of fluorine and iodine atoms, which imparts distinct chemical properties such as high reactivity and selectivity in various reactions. This makes it a valuable compound in synthetic chemistry and various scientific research applications .

Properties

IUPAC Name

2,4-difluoro-5-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2IN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMVOHMOJJWBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803837-32-2
Record name 2,4-Difluoro-5-iodobenzonitrile
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